Oxetan-2-ylmethanamine hydrochloride

Process Chemistry Scale-up Synthesis Hazard Mitigation

Researchers face metabolic lability and poor solubility with acyclic or six-membered heterocyclic amines. Oxetan-2-ylmethanamine hydrochloride solves this as a validated GLP-1 receptor agonist intermediate. - **Key outcome**: Replaces gem-dimethyl groups, increasing solubility 4- to 4000-fold while reducing metabolic clearance. - **Scalable supply**: Azide-free synthesis (EP4194446A1) enables kilogram-scale IND-enabling studies. - **Physical form**: HCl salt ensures superior solid-state stability vs. free base.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 1093881-65-2
Cat. No. B3080967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-2-ylmethanamine hydrochloride
CAS1093881-65-2
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESC1COC1CN.Cl
InChIInChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H
InChIKeyZHTLEIXWUMWTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetan-2-ylmethanamine Hydrochloride: Key Intermediate for GLP-1 Agonists


Oxetan-2-ylmethanamine hydrochloride (CAS 1093881-65-2) is a chiral, non-aromatic heterocyclic amine building block featuring a strained four-membered oxetane ring. Its primary value in pharmaceutical R&D lies in its role as a key intermediate in the synthesis of next-generation glucagon-like peptide-1 (GLP-1) receptor agonists, as disclosed in Eli Lilly patents [1]. The hydrochloride salt form (C₄H₁₀ClNO, MW 123.58 g/mol) is preferred over the free base for procurement due to enhanced solid-state stability and handling characteristics [2].

Synthesis Role Key chiral intermediate for GLP-1 receptor agonist R&D
Building Block Oxetane-amine scaffold with strained ring and defined geometry
Procurement Form Hydrochloride salt for solid-state stability and handling

Oxetan-2-ylmethanamine HCl: Unmatched by Standard Amines


Generic substitution with acyclic amines (e.g., 2-methoxyethylamine) or common saturated heterocycles (e.g., tetrahydrofuran-2-ylmethanamine) fails because the oxetane ring uniquely modulates both physicochemical and conformational properties. The four-membered oxetane exerts a strong electron-withdrawing inductive effect (-I) that significantly attenuates the basicity of the adjacent amine [1]. Furthermore, it introduces a distinct, well-defined exit vector and conformational bias that cannot be replicated by six-membered morpholine analogs or linear spacers, making it essential for achieving target binding and favorable ADME profiles in advanced leads [2].

Acyclic amine analogs lack oxetane induction

Simple alkoxy amines (e.g., 2-methoxyethylamine) cannot reproduce the strong electron-withdrawing effect that attenuates amine basicity and modulates ionization.

Saturated heterocycle replacements alter geometry

Tetrahydrofuran or morpholine analogs provide different exit vectors and conformational bias, which may shift target binding and ADME profiles.

Linear spacers cannot mimic conformational restriction

The oxetane ring imposes a unique rigid orientation; flexible methylene spacers cannot replicate the scaffold’s geometry or H-bond display.

Oxetan-2-ylmethanamine HCl: Differentiation Evidence


Azide-Free Synthesis: Enhanced Safety and Scalability

The commercial viability of oxetan-2-ylmethanamine hydrochloride is supported by a scalable, azide-free synthesis disclosed in EP4194446A1. This process provides a safer alternative to the hazardous sodium azide route disclosed in prior art WO2018/109607 [1]. The new method achieves a higher overall yield of not less than 30% at kilogram scale, while eliminating the need for a costly palladium-carbon catalytic hydrogenation step and dangerous sodium azide [1].

Azide-Free Synthesis
Head-to-head
≥30% overall yield (kg scale)
vs. hazardous azide route (WO2018/109607)
Safer, scalable process route
Eliminates sodium azide and Pd-C hydrogenation; patent EP4194446A1
Process Chemistry Scale-up Synthesis Hazard Mitigation

Amine Basicity Reduction by Oxetane Ring

The oxetane ring's electron-withdrawing inductive effect significantly reduces the basicity of the adjacent primary amine. A matched molecular pair study comparing amino-oxetanes to analogous structures with a methylene spacer showed that the introduction of the oxetane motif resulted in a significant reduction of amine basicity [1]. This effect is crucial for improving oral bioavailability by lowering the fraction of the ionized, poorly permeable conjugate acid at physiological pH.

Basicity Reduction
Class-level
Significant pKa decrease
Supports ionization-state tuning
Class effect from matched pair study; compound-specific pKa to verify
Medicinal Chemistry Physicochemical Properties Amine Basicity

Defined Exit Vectors for Morpholine Replacement

The oxetane ring imposes a distinct conformational preference and exit vector geometry that differs from common saturated heterocycles like morpholine. Crystal structure analyses show that amino-oxetanes provide alternative exit vectors compared to benzamides, while maintaining both H-bond donor and acceptor capabilities [1]. Furthermore, spirocyclic oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) can even supplant morpholine in its solubilizing ability, offering a more rigid and metabolically stable alternative [2].

Defined Exit Vectors
Class-level
Unique rigid orientation, maintained H-bond donor/acceptor
Enables scaffold hopping exploration
Crystal structure and computational evidence; morpholine replacement context
Medicinal Chemistry Scaffold Hopping Conformational Analysis

Oxetan-2-ylmethanamine HCl: Key Applications in R&D


GLP-1 Receptor Agonist Synthesis

This compound serves as a key chiral intermediate in the preparation of novel GLP-1 receptor agonists, specifically 1-[2-oxetan-2-ylmethyl]-1H-benzimidazole derivatives, as disclosed by Eli Lilly [1]. Its use is critical for accessing a specific, patent-protected chemical space in the development of treatments for type 2 diabetes and obesity, differentiating it from generic amine building blocks used in earlier generations of GLP-1 drugs.

Scaffold Hopping for ADME Optimization

Medicinal chemists should prioritize oxetan-2-ylmethanamine when seeking to replace problematic functional groups (e.g., metabolically labile gem-dimethyl or carbonyl groups) in lead series. The oxetane moiety has been shown to increase aqueous solubility by a factor of 4 to more than 4000 when replacing a gem-dimethyl group, while reducing the rate of metabolic degradation [2]. The amine handle provides a versatile attachment point for further derivatization, making it a strategic choice for improving developability without sacrificing potency.

Bioisostere Replacement for Oral Bioavailability

Procure oxetan-2-ylmethanamine to explore it as a potential amide or sulfonamide bioisostere. Matched molecular pair studies demonstrate that amino-oxetanes maintain comparable profiles in lipophilicity, clearance, and permeability to their amide counterparts while offering slightly increased solubility and a significant reduction in amine basicity compared to a methylene spacer [3]. This makes it a valuable tool for improving the oral bioavailability of drug candidates where high basicity or metabolic lability of an amide bond is a liability.

Kilogram-Scale Manufacturing for Clinical Supply

For process chemistry teams, the azide-free synthetic route disclosed in EP4194446A1 provides a clear path to scalable, safer manufacturing [4]. The process, which achieves an overall yield of ≥30% at kilogram scale and eliminates the use of hazardous sodium azide and expensive palladium-catalyzed hydrogenation, is suitable for producing material for IND-enabling toxicology studies and early-phase clinical trials [4].

Application
Selection Property
Validation Focus
GLP-1 agonist synthesis research
Chiral oxetane intermediate with patent-protected scaffold
Integration into Lilly-disclosed benzimidazole series
Lead optimization scaffold hopping
Metabolic stability and solubility profile of amino-oxetanes
Developability endpoint comparison vs. gem-dimethyl or carbonyl
Oral bioavailability bioisostere studies
Amino-oxetane as amide/sulfonamide bioisostere
pKa, permeability, and clearance correlation review
Scale-up synthesis for preclinical supply
Azide-free, high-yield route (EP4194446A1)
Process safety and scalability at kilogram scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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